molecular formula C17H21ClN2O4S B609133 (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide CAS No. 1550008-55-3

(E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide

Cat. No. B609133
CAS RN: 1550008-55-3
M. Wt: 384.875
InChI Key: AJCDZIDKYKCOMZ-AATRIKPKSA-N
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Description

ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM;  HT-29, IC50 = 130 nM;  SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well.
Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)
ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM;  HT29, IC50 = 130 nM;  SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.

Scientific Research Applications

  • Polymeric Protecting Groups : The monomer 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate, a related compound, has been synthesized and polymerized, showing potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).

  • Antimicrobial and Antioxidant Potential : A series of related compounds, synthesized by treating 2-(chloroacetyl)amino benzoic acid, demonstrated potent inhibitory action against various bacterial strains and showed profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).

  • Chiral Stationary Phases in Chromatography : Enantiopure acrylamide derivatives were synthesized and used to prepare a new chiral stationary phase (CSP) for high-performance liquid chromatography, indicating improved chromatographic performances for certain compounds (Tian et al., 2010).

  • Corrosion Inhibition : New photo-cross-linkable polymers, including poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate), showed excellent inhibitory action against mild steel corrosion in hydrochloric acid medium (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

  • Recognition of Hydrophilic Compounds : Self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer were able to selectively recognize and transfer certain hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).

  • Controlled Radical Polymerization : Homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, offering controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

  • Reduction of Acrylonitriles : Reduction of related (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride afforded certain amino propene derivatives, useful in synthetic chemistry (Frolov et al., 2005).

  • Antioxidant and Antitumor Activities : Evaluation of the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including derivatives of 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one, revealed significant biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).

Mechanism of Action

ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of ML264’s mechanism of action.

Target of Action

ML264 primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .

Mode of Action

ML264 interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .

Biochemical Pathways

ML264 affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by ML264 leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .

Pharmacokinetics

In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that ML264 would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.

Result of Action

The inhibition of KLF5 expression by ML264 leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, ML264 efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .

Action Environment

The action of ML264 can be influenced by the environment in which it is usedThe demonstrated efficacy of ml264 in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .

Biochemical Analysis

Biochemical Properties

ML264 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of ML264 is the transcription factor Krüppel-like factor 5 (KLF5), which is highly expressed in proliferating intestinal crypt epithelial cells . ML264 inhibits the expression of KLF5 and EGR1, a transcriptional activator of KLF5, thereby reducing the proliferation of colorectal cancer cells . Additionally, ML264 has been shown to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, protecting cells from pyroptosis .

Cellular Effects

ML264 exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, ML264 inhibits cell proliferation by modifying the cell-cycle profile and inducing cell-cycle arrest . This compound also influences cell signaling pathways, such as the WNT and RAS/MAPK/PI3K pathways, which are crucial for cancer development and progression . Furthermore, ML264 has been shown to protect renal tubular epithelial cells from LPS-induced pyroptosis by inhibiting the KLF5/NF-κB pathway .

Molecular Mechanism

The molecular mechanism of ML264 involves its interaction with specific biomolecules and its ability to inhibit or activate enzymes. ML264 binds to KLF5 and EGR1, leading to a reduction in their expression and subsequent inhibition of cell proliferation . Additionally, ML264 suppresses NF-κB activity and NLRP3-mediated caspase-1 activation, thereby protecting cells from pyroptosis . These interactions highlight the compound’s potential as a therapeutic agent for colorectal cancer and other diseases involving dysregulated cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML264 have been observed to change over time. Studies have shown that ML264 efficiently inhibits tumor growth within five days of treatment in a xenograft mouse model of colon cancer . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in inhibiting cancer cell proliferation .

Dosage Effects in Animal Models

The effects of ML264 vary with different dosages in animal models. In a xenograft mouse model of colon cancer, ML264 demonstrated significant tumor growth inhibition at specific dosages The threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated

Metabolic Pathways

ML264 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of KLF5 and EGR1 expression affects metabolic flux and metabolite levels, contributing to its anti-cancer effects . Additionally, ML264’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation influences metabolic pathways related to inflammation and cell death .

Transport and Distribution

The transport and distribution of ML264 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in target tissues, such as colorectal cancer cells, are crucial for its therapeutic efficacy

Subcellular Localization

ML264’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. ML264’s inhibition of KLF5 and EGR1 expression occurs within the nucleus, where these transcription factors are active . Additionally, ML264’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation involves interactions within the cytoplasm .

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDZIDKYKCOMZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.